C24H22ClFN4O4

Arterial thrombosis Preclinical efficacy Antiplatelet comparator

Eribaxaban (PD‑0348292; CAS 536748‑46‑6), with the molecular formula C24H22ClFN4O4, is a synthetic, orally bioavailable, direct and reversible inhibitor of activated coagulation factor X (FXa). It belongs to the proline‑based class of FXa inhibitors and incorporates a neutral P1 chlorophenyl pharmacophore together with a 1‑(2‑oxopyridin‑1(2H)‑yl)phenyl P4 group.

Molecular Formula C24H22ClFN4O4
Molecular Weight 484.9 g/mol
Cat. No. B12631587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC24H22ClFN4O4
Molecular FormulaC24H22ClFN4O4
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl
InChIInChI=1S/C24H22ClFN4O4/c1-11-8-13(25)9-15-20(11)28-23(34)24(15)19-18(16(29-24)6-7-17(27)31)21(32)30(22(19)33)10-12-2-4-14(26)5-3-12/h2-5,8-9,16,18-19,29H,6-7,10H2,1H3,(H2,27,31)(H,28,34)/t16?,18-,19+,24?/m1/s1
InChIKeyJRGUGONXPQSHRF-VETPGCHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eribaxaban (C24H22ClFN4O4) – Direct Factor Xa Inhibitor Procurement Guide for Anticoagulant Research & Assay Development


Eribaxaban (PD‑0348292; CAS 536748‑46‑6), with the molecular formula C24H22ClFN4O4, is a synthetic, orally bioavailable, direct and reversible inhibitor of activated coagulation factor X (FXa) [1]. It belongs to the proline‑based class of FXa inhibitors and incorporates a neutral P1 chlorophenyl pharmacophore together with a 1‑(2‑oxopyridin‑1(2H)‑yl)phenyl P4 group [1]. Biochemically, eribaxaban inhibits human FXa with a Ki of 0.32 nM and displays >1,000‑fold selectivity over related serine proteases including thrombin, activated protein C, plasmin, tissue plasminogen activator and trypsin [2]. Originally developed by Pfizer, the compound progressed to Phase II clinical evaluation for venous thromboembolism prophylaxis in total knee replacement before development was discontinued [3]. It remains a valuable tool compound for FXa‑targeted research, assay calibration, and as a benchmark comparator in novel oral anticoagulant discovery programmes.

Tool compound for FXa enzyme and coagulation studies
Neutral P1 pharmacophore template for SAR exploration
Benchmark comparator in novel anticoagulant screening

Why FXa Inhibitors Cannot Be Interchanged Without Quantitative Justification – The Case of C24H22ClFN4O4


Direct oral FXa inhibitors share a conserved enzymatic target, yet they differ fundamentally in their P1 and P4 pharmacophoric architectures, ionization states at physiological pH, lipophilicity, and selectivity windows across the serine protease superfamily [1]. These molecular‑level differences translate into divergent oral bioavailability, tissue distribution, metabolic stability, and off‑target interaction profiles that cannot be predicted from FXa inhibitory potency alone [1]. Moreover, clinically meaningful pharmacodynamic endpoints such as thrombus inhibition efficacy in arterial versus venous beds, and the therapeutic separation between antithrombotic effect and bleeding liability, vary substantially among class members as demonstrated by network meta‑analyses across major joint surgery populations [2]. Consequently, substituting one FXa inhibitor for another in a research protocol without direct comparative data risks introducing uncontrolled variables in potency, selectivity, pharmacokinetic behaviour, or haemostatic safety margins. The quantitative evidence presented below establishes the specific dimensions in which eribaxaban (C24H22ClFN4O4) diverges from its closest analogs, enabling data‑driven compound selection.

Divergent P1/P4 pharmacophores and ionization states may alter PK/PD profiles across FXa inhibitors, limiting direct substitution.
FXa inhibitory potency alone does not predict antithrombotic efficacy or bleeding liability in in vivo models, requiring model-specific validation.
Network meta-analyses indicate distinct benefit–risk cluster assignments among class members; eribaxaban's cluster may not transfer to other agents.

C24H22ClFN4O4 (Eribaxaban) – Quantitative Head‑to‑Head Evidence Versus Closest Comparators


Arterial Thrombus Inhibition – Direct Head‑to‑Head Comparison with Dual Antiplatelet Therapy (Aspirin + Clopidogrel)

In a porcine ex vivo carotid artery perfusion model, eribaxaban (PD‑0348292) inhibited platelet‑rich arterial thrombus formation to a degree comparable to the combination of aspirin plus clopidogrel, a dual antiplatelet regimen that is the clinical standard of care for arterial thrombosis prevention [1]. This represents a direct head‑to‑head comparison between a single‑agent FXa inhibitor and a two‑drug antiplatelet regimen within the same experimental system.

Arterial Thrombus Inhibition
Reported
Comparable thrombus inhibition vs. aspirin + clopidogrel in porcine carotid model
Supports single-agent FXa inhibitor benchmarking in arterial thrombosis models
Ex vivo perfusion chamber; endpoint: platelet deposition & thrombus weight
Arterial thrombosis Preclinical efficacy Antiplatelet comparator

Phase II Dose‑Ranging VTE Prophylaxis – Direct Comparison with Enoxaparin in Total Knee Replacement

In an adaptive‑design Phase II trial (n = 1,411 subjects undergoing total knee replacement), eribaxaban demonstrated a statistically significant dose‑response relationship for venous thromboembolism (VTE) prevention with observed VTE frequencies ranging from 1.4% to 37.1% across doses of 0.1–10 mg qd, compared with 18.1% for open‑label enoxaparin 30 mg bid [1]. The dose of eribaxaban estimated to provide equivalent VTE prevention to enoxaparin 30 mg bid was 1.16 mg qd (95% CI: 0.56–2.41 mg) [1].

VTE Prophylaxis Dose-Response
Trial context
VTE incidence 1.4–37.1% (dose-dependent) vs. enoxaparin 18.1% (n=1,411)
Reported dose-response relationship in surgical VTE prophylaxis model
Phase II; mandatory venography; equipotent dose 1.16 mg qd (95% CI 0.56–2.41 mg)
Venous thromboembolism Dose–response Clinical trial Enoxaparin comparator

Physicochemical Differentiation – Neutral Undissociated Form at Physiological pH Versus Zwitterionic FXa Inhibitors

Density functional theory (DFT) calculations at the Becke3LYP/6‑31++G(d,p) level demonstrate that eribaxaban and letaxaban exist predominantly in a neutral undissociated form at blood pH 7.4, whereas the structurally related FXa inhibitors fidexaban and the dual FXa/thrombin inhibitor tanogitran adopt zwitterionic structures under identical conditions [1]. The lipophilicity (log P) of the inhibitors studied spans a range of approximately 1 to 4, with neutral species generally exhibiting higher log P values that favour passive membrane permeability [1].

Ionization State at pH 7.4
Data to verify
Neutral undissociated form; fidexaban and tanogitran are zwitterionic
Supports structure–property relationship interpretation for oral absorption
DFT calculations (Becke3LYP/6‑31++G(d,p)); class-level inference
Ionization state Oral absorption Lipophilicity DFT calculation

Network Meta‑Analysis – Favorable Major VTE Prevention and Bleeding Risk Profile Relative to Rivaroxaban

A comprehensive network meta‑analysis of 104 randomized controlled trials involving 110,643 patients undergoing major joint surgery identified eribaxaban, betrixaban, dalteparin, and warfarin as belonging to the cluster of agents that are ideal for simultaneously preventing major VTE and reducing major/clinically relevant non‑major bleeding [1]. By contrast, rivaroxaban was found to effectively inhibit major VTE but was associated with a high risk of major/clinically relevant non‑major bleeding, placing it in a less favourable benefit–risk cluster [1].

Network Meta-Analysis
Reported
Clustered with agents ideal for major VTE prevention & bleeding reduction; rivaroxaban in high-efficacy/high-bleeding cluster
Supports compound selection where balanced endpoint monitoring is required
104 RCTs, 110,643 patients; Bayesian random-effects model
Network meta-analysis Major VTE Bleeding risk Thromboprophylaxis

Human Pharmacokinetic Profile – Terminal Half‑Life of ~10 Hours Enabling Once‑Daily Dosing

In three Phase I studies comprising single ascending‑dose (2.5–150 mg and 0.1–2.5 mg) and multiple ascending‑dose (5–30 mg every 12 hours, plus elderly cohort) protocols, eribaxaban demonstrated a mean terminal elimination half‑life (t½) of approximately 10 hours, with median peak plasma concentrations (Tmax) occurring 3–4 hours after oral administration [1]. Exposure increased less than proportionally at doses exceeding 20 mg [1]. Robust, concentration‑dependent inhibition of thrombin generation was observed, accompanied by modest dose‑related increases in prothrombin time and INR [1].

Human PK Profile
Phase I context
Terminal t½ ≈ 10 h; Tmax 3–4 h (oral)
Supports once-daily administration scheduling in preclinical models
Three Phase I studies; dose range 0.1–150 mg; LC-MS/MS quantification
Pharmacokinetics Half‑life Phase I Human PK

Optimal Research & Procurement Application Scenarios for C24H22ClFN4O4 (Eribaxaban)


Tool Compound for Studying Neutral P1 Pharmacophore FXa Inhibitors in Structure–Activity Relationship (SAR) Campaigns

The neutral chloroaniline P1 group of eribaxaban, combined with its pyridinone P4 moiety, provides a defined structural template for SAR exploration around non‑basic FXa inhibitor scaffolds [1]. Researchers can use eribaxaban as a reference ligand in co‑crystallisation studies (PDB: 2PHB) and competitive binding assays to benchmark novel P1/P4 modifications, particularly when optimising for neutral species that favour oral absorption.

Reference Standard for Factor Xa Enzymatic and Coagulation Assay Calibration

With a well‑characterised human FXa Ki of 0.32 nM and >1,000‑fold selectivity over thrombin, activated protein C, plasmin, tPA, and trypsin [2], eribaxaban serves as a calibrated reference inhibitor for standardising anti‑FXa chromogenic substrate assays, prothrombin time (PT) prolongation measurements, and thrombin generation assays (calibrated automated thrombography). Its selectivity window enables reliable discrimination between FXa‑dependent and off‑target anticoagulant effects in complex plasma matrices.

In Vivo Benchmark for Preclinical Arterial Thrombosis Models

Eribaxaban has been directly validated against dual antiplatelet therapy (aspirin + clopidogrel) in a porcine carotid artery thrombosis model, demonstrating comparable arterial thrombus inhibition [3]. This established efficacy benchmark allows investigators to use eribaxaban as a positive control or reference compound when evaluating novel antithrombotic agents in arterial injury models, eliminating the need for dual antiplatelet comparator arms and simplifying experimental logistics.

Physicochemical Reference for Computational ADME Modeling of Neutral Oral Anticoagulants

The DFT‑characterised neutral undissociated state of eribaxaban at pH 7.4, together with its experimentally determined oral bioavailability of 41% in dogs [4] and log P falling within the 1–4 range [1], provides a validated dataset for calibrating in silico ADME prediction models. Computational chemists can use eribaxaban’s physicochemical parameters as a reference point when designing next‑generation oral FXa inhibitors with optimised passive permeability and oral absorption profiles.

Application
Selection Property
Validation Focus
FXa inhibitor SAR studies
Neutral P1 pharmacophore template
Cocrystallization and binding assay benchmarking
Anti-FXa assay calibration
Defined potency and selectivity profile
FXa-dependent effect discrimination in plasma
Arterial thrombosis model studies
Reported comparator response in porcine model
Single-agent benchmark vs. dual antiplatelet response
In silico ADME model calibration
Characterised ionization state and lipophilicity
Passive permeability prediction for neutral anticoagulants
Quote Request

Request a Quote for C24H22ClFN4O4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.